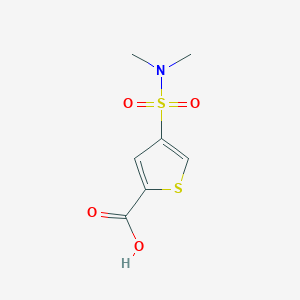![molecular formula C8H9N3O B15364903 3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is a heterocyclic organic compound belonging to the imidazo[4,5-b]pyridine family. This compound features a fused imidazole and pyridine ring system, which is known for its diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{3{Synthesis of 1- (1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo- [4,5-b ...](https://link.springer.com/article/10.1134/S1070428007110206). One common method includes the reaction of 2,6-dimethylpyridine-3,5-diamine with formic acid or its derivatives under reflux conditions[{{{CITATION{{{_3{Synthesis of 1- (1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo- 4,5-b ....
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and catalysts are optimized to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the degree of oxidation.
Reduction Products: Amines and other reduced forms.
Substitution Products: Substituted imidazo[4,5-b]pyridines.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes, while its anti-inflammatory properties may involve the inhibition of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is structurally similar to other imidazo[4,5-b]pyridine derivatives, such as 1,3-dimethyl-5-nitro-2,3-dihydro-imidazo[4,5-b]pyridin-2-one and 1,3-dimethyl-5-amino-2,3-dihydro-imidazo[4,5-b]pyridin-2-one[_{{{CITATION{{{_3{Synthesis of 1- (1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo- 4,5-b .... its unique methyl groups at the 3 and 6 positions confer distinct chemical and biological properties, making it a valuable compound in research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
3,6-dimethyl-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C8H9N3O/c1-5-3-6-7(9-4-5)11(2)8(12)10-6/h3-4H,1-2H3,(H,10,12) |
InChI-Schlüssel |
YJLNTHGPPPWBSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=C1)N(C(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)




![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)



![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)

